molecular formula C10H15Br2NO2Si B3049583 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 211295-23-7

1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-

Cat. No.: B3049583
CAS No.: 211295-23-7
M. Wt: 369.12 g/mol
InChI Key: ZTKOSXGFZBYGPL-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]- is an organic compound known for its unique structure and reactivity. This compound is a derivative of pyrrole, featuring bromine atoms at the 3 and 4 positions, and a tert-butyl dimethylsilyl group at the 1 position. It is commonly used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, arylboronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]- exerts its effects is primarily through its reactivity with various nucleophiles and its ability to participate in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species. For example, in biochemical studies, it may interact with specific amino acid residues in proteins, leading to modifications that can be studied for their biological significance .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]- include:

The uniqueness of 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]- lies in its combination of bromine atoms and the bulky silyl group, which can provide steric protection and influence its reactivity in synthetic applications.

Properties

IUPAC Name

3,4-dibromo-1-[tert-butyl(dimethyl)silyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Br2NO2Si/c1-10(2,3)16(4,5)13-8(14)6(11)7(12)9(13)15/h1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKOSXGFZBYGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C(=O)C(=C(C1=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443584
Record name 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211295-23-7
Record name 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-
Reactant of Route 2
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-
Reactant of Route 3
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-
Reactant of Route 4
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-
Reactant of Route 5
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-
Reactant of Route 6
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-

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